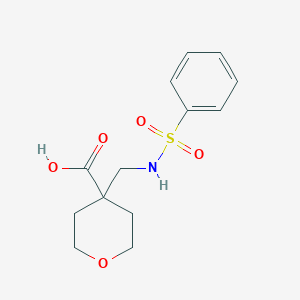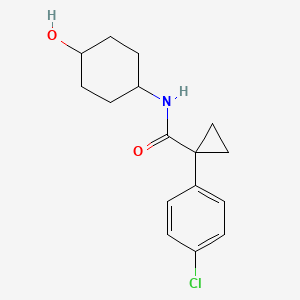![molecular formula C13H16ClNO5S B6646936 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid, also known as CSOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological applications.
作用機序
The mechanism of action of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid disrupts the pH balance of cancer cells, leading to their death. Additionally, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and is a target for many anticancer drugs.
Biochemical and Physiological Effects:
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been found to have anti-inflammatory effects and has been shown to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One advantage of using 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid in lab experiments is its high solubility in water, which makes it easy to administer to cells in culture. However, one limitation of using 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is its relatively low stability in solution, which can make it difficult to store and handle.
将来の方向性
There are many potential future directions for the study of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid. One area of research could focus on optimizing the synthesis method to improve the yield and stability of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid. Additionally, further studies could investigate the potential use of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid in combination with other anticancer drugs to enhance its effectiveness. Finally, studies could explore the use of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid in other areas of medicine, such as anti-inflammatory or antimicrobial therapy.
In conclusion, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is a promising compound that has shown potential as an anticancer agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting area of study for future research.
合成法
The synthesis of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-hydroxymethyl-oxane-4-carboxylic acid in the presence of a base. The reaction results in the formation of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid as a white solid with a yield of 60-70%.
科学的研究の応用
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
特性
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c14-10-2-1-3-11(8-10)21(18,19)15-9-13(12(16)17)4-6-20-7-5-13/h1-3,8,15H,4-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNLFGMBEIADHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646854.png)
![4-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646859.png)
![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)

![4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646926.png)
![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)

![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646972.png)